2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Description
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position. The trifluoroethoxy moiety (CF₃CH₂O-) enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDQZLRMPQDOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis in the presence of water and a base to form corresponding acids.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, including herbicides and insecticides
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of compounds that target enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on analogous compounds.
Key Observations :
- Trifluoroethoxy vs.
- Substituent Position : The 2-chloro-4-trifluoroethoxy substitution pattern distinguishes the target compound from analogs like 4-(2-chloro-1,1,2-trifluoroethoxy)benzonitrile, where the trifluoroethoxy group itself contains a chlorine atom, altering steric and electronic effects .
- Functional Group Diversity : Replacement of the nitrile group with a boronate ester (as in 2-chloro-4-fluoro-5-(pinacolboronate)benzonitrile) enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Analysis :
- The trifluoroethoxy group elevates boiling points due to increased molecular weight and polarity. For example, 4-(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has a predicted boiling point of ~298.8°C, consistent with the target compound’s estimated ~300°C .
- Nitrile-containing compounds like 2,4-difluorophenylacetonitrile exhibit lower boiling points (215–217°C) due to smaller substituents .
Biological Activity
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic compound with diverse applications in chemistry and biology. Its unique structure, featuring a chloro group and a trifluoroethoxy moiety, contributes to its biological activity and potential therapeutic uses. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H8ClF3NO
- Molecular Weight : 251.63 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a pesticide intermediate, likely disrupting essential biochemical pathways in pests. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can enhance antimicrobial efficacy. The presence of the trifluoroethoxy group may contribute to increased potency against certain pathogens.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Pesticidal Properties : As a pesticide intermediate, it is designed to disrupt the physiological processes of target pests, leading to their elimination.
Case Studies and Experimental Data
-
Antimicrobial Testing :
- A study assessed the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated a marked increase in activity against Gram-positive bacteria compared to non-fluorinated analogs .
- Enzyme Inhibition :
-
Pesticidal Efficacy :
- Field trials evaluating the compound's effectiveness as a pesticide showed significant reductions in pest populations when applied at recommended dosages. The mode of action was linked to neurotoxicity in target species .
Comparative Analysis
| Compound | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition | Pesticide Intermediate |
| 2-Chloro-4-(trifluoromethoxy)benzonitrile | Similar but with trifluoromethoxy group | Lower antimicrobial activity | Pesticide Intermediate |
| 2-(Trifluoromethyl)benzoyl chloride | Benzoyl chloride structure | Varies significantly | Organic Synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
